molecular formula C10H16N4 B13217647 N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine

N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13217647
M. Wt: 192.26 g/mol
InChI Key: MBWXARNYHCYXLN-UHFFFAOYSA-N
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Description

N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-5-formylpyrimidines with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cell signaling pathways, ultimately inducing apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a promising candidate for multi-targeted therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique diethylamine substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it more effective in biological applications compared to other pyrrolopyrimidine derivatives .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N,N-diethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H16N4/c1-3-14(4-2)10-8-5-6-11-9(8)12-7-13-10/h7H,3-6H2,1-2H3,(H,11,12,13)

InChI Key

MBWXARNYHCYXLN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1CCN2

Origin of Product

United States

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